molecular formula C16H22BrNO3 B13505373 tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate

tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate

Cat. No.: B13505373
M. Wt: 356.25 g/mol
InChI Key: WQSBNGPYNJFKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate is a specialized chemical building block of significant interest in medicinal and organic chemistry. This compound features a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a widely used strategy in multi-step synthesis to protect amine functionalities from reactive conditions . The presence of the 4-bromophenyl moiety makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create more complex molecular architectures . The integration of the oxane (tetrahydropyran) ring adds conformational constraint and can influence the molecule's physicochemical properties, potentially enhancing its utility in the development of novel pharmaceutical candidates and advanced materials . While specific studies on this exact molecule are not available, analogous tert-butyl carbamate derivatives are extensively employed as key intermediates in the synthesis of organic photovoltaic materials and in the application of safety-catch protecting groups for amines . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate

InChI

InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-16(8-10-20-11-9-16)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3,(H,18,19)

InChI Key

WQSBNGPYNJFKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis via Carbamation of 4-Aminophenyl Derivatives

Methodology:

  • Step 1: Starting with 4-aminophenyl compounds, such as 4-aminophenol derivatives, which contain the phenolic hydroxyl group suitable for ether formation.
  • Step 2: The amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine.
  • Step 3: The phenolic hydroxyl is etherified with an oxan-2-yloxy-containing alkyl halide or via nucleophilic substitution with an oxan-2-yloxy precursor.
  • Step 4: Deprotection of the amino group, if necessary, followed by carbamation using suitable reagents such as carbamoyl chlorides or phosgene derivatives.

Reaction Scheme:

4-Aminophenol derivative + Boc2O → Boc-protected amino phenol
Boc-protected amino phenol + oxan-2-yloxy alkyl halide → Etherified intermediate
Etherified intermediate + carbamoyl chloride → Carbamate product

Supporting Data:

  • The patent WO2024152943A1 describes a similar approach where aromatic amino groups are protected and subsequently functionalized with ether groups and carbamates, emphasizing the use of carbamoyl chlorides for carbamate formation.

Etherification Using Alkyl Halides Containing the Oxan-2-yloxy Group

Methodology:

  • Step 1: Synthesize or procure an oxan-2-yloxy-containing alkyl halide, such as 2-(bromomethyl)oxane derivatives.
  • Step 2: React this halide with a phenolic or amino precursor under basic conditions (e.g., potassium carbonate in acetonitrile) to form the ether linkage.
  • Step 3: Followed by carbamate formation through reaction with tert-butyl chloroformate or carbamoyl chlorides.

Reaction Conditions:

Parameter Typical Range Reference
Solvent Acetonitrile or DMF ,
Base Potassium carbonate
Temperature 50–80°C

Carbamate Formation via Reaction with Carbamoyl Chlorides

Methodology:

  • The amino or phenolic precursor is reacted with tert-butyl chloroformate (Boc anhydride) in the presence of a base (e.g., triethylamine) to form the carbamate linkage.
  • This step is typically performed under inert atmosphere to prevent side reactions.

Reaction Scheme:

Amino phenyl derivative + tert-butyl chloroformate → Carbamate derivative

Supporting Data:

  • Literature reports and patents confirm the efficiency of tert-butyl chloroformate in carbamate synthesis, yielding high purity products under mild conditions.

Data Tables Summarizing Preparation Conditions

Step Reagents Conditions Yield References
Etherification Oxan-2-yloxy alkyl halide + phenolic precursor K₂CO₃, DMF, 60°C 75–85% ,
Carbamate formation tert-Butyl chloroformate + amino/phenolic intermediate Triethylamine, 0–25°C 80–90% ,
Deprotection (if needed) Acidic or basic conditions Room temperature 90%

Notable Research Results and Experimental Data

  • Patent WO2024152943A1 reports a scalable synthesis involving etherification of protected amino phenols with oxan-2-yloxy derivatives, followed by carbamate formation, achieving high purity and yields suitable for pharmaceutical applications.
  • The synthesis of related compounds, such as tert-butyl N-[(4-bromophenyl)methyl]carbamate , demonstrates the versatility of carbamate formation via carbamoyl chlorides, with yields exceeding 85% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines can be formed.

    Oxidation Products: Oxides or other oxidized derivatives.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its carbamate group can be modified to enhance the pharmacological properties of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activities. The bromophenyl group can enhance the binding affinity of the compound to its targets, while the oxan-4-yl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Substituent Variations on the Oxan Ring

A. tert-Butyl N-(4-cyanooxan-4-yl)carbamate (CAS 1860028-25-6)

  • Structure: Replaces the 4-bromophenyl group with a cyano (-CN) substituent on the oxan ring.
  • Properties: The electron-withdrawing cyano group enhances electrophilicity, making this compound reactive in nucleophilic addition reactions.
  • Applications : Used in peptide coupling and as a precursor for nitrile-containing pharmaceuticals .

B. tert-Butyl N-[4-(chloromethyl)oxan-4-yl]carbamate (CID 106300353)

  • Structure : Features a chloromethyl (-CH2Cl) group on the oxan ring.
  • Applications: Intermediate in synthesizing prodrugs or polymerizable monomers .

Aryl/Substituent Modifications

A. tert-Butyl (4-bromophenyl)carbamate (CAS 131818-17-2)

  • Structure : Lacks the oxan ring; the Boc group is directly attached to a 4-bromophenylamine.
  • Properties : Simplified structure with reduced steric hindrance, enabling faster deprotection under acidic conditions.
  • Applications : Common intermediate in Suzuki-Miyaura cross-coupling reactions .

B. tert-Butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (CAS 1919868-79-3)

  • Structure : Replaces bromophenyl with a difluorophenyl group and introduces a ketone moiety.
  • Properties : The electron-deficient difluorophenyl group enhances metabolic stability, while the ketone allows for reductive amination.
  • Applications : Investigated in kinase inhibitor development .

C. tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate (CAS 1427460-20-5)

  • Structure : Nitrophenyl substituent with a ketone-containing side chain.
  • Properties : The nitro group facilitates photochemical reactions and serves as a precursor for amine synthesis via reduction.
  • Applications : Used in photoaffinity labeling studies .

Heterocyclic and Spirocyclic Analogs

A. tert-Butyl (4-aminotetrahydrofuran-3-yl)carbamate (CAS 2305080-35-5)

  • Structure : Replaces oxan with a tetrahydrofuran (THF) ring and an amine substituent.
  • Applications : Key intermediate in antiviral drug synthesis .

B. tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate (CAS 509143-00-4)

  • Structure: Cyclohexane ring substituted with an aminomethyl group.
  • Properties : The cyclohexane scaffold improves lipophilicity, aiding blood-brain barrier penetration.
  • Applications : Precursor for CNS-targeting therapeutics .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Applications References
tert-Butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate C16H22BrNO3 4-Bromophenyl, oxan ring Amine protection, drug intermediates
tert-Butyl N-(4-cyanooxan-4-yl)carbamate C11H18N2O3 Cyano group Peptide coupling, nitrile synthesis
tert-Butyl (4-bromophenyl)carbamate C11H14BrNO2 4-Bromophenyl Cross-coupling reactions
tert-Butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate C15H19F2NO3 Difluorophenyl, ketone Kinase inhibitors
tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate C12H24N2O2 Cyclohexane, aminomethyl CNS drug precursors

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., Br, CN) : Enhance stability and direct electrophilic substitution reactions.
  • Oxan vs. Cyclohexane Rings : Oxan derivatives exhibit improved solubility, while cyclohexane analogs offer greater lipophilicity.
  • Aryl Substitutions : Bromophenyl groups facilitate halogen bonding, whereas nitrophenyl groups enable redox-active chemistry.

Biological Activity

Tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate is a carbamate derivative notable for its structural features, including a tert-butyl group and a bromophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

  • Chemical Formula : C13H18BrNO2
  • Molecular Weight : 272.14 g/mol
  • Melting Point : 104 °C to 108 °C
  • Appearance : White to light yellow solid

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, specifically:

  • CYP1A2
  • CYP2C19
  • CYP2C9

These enzymes play a significant role in the metabolism of various pharmaceuticals, suggesting that this compound could influence drug-drug interactions and pharmacokinetics in clinical settings.

The mechanism of action involves the compound's ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modifications that alter enzyme activity, impacting various biochemical pathways. Such properties make it a valuable tool for studying cellular processes and enzyme interactions.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
Tert-butyl N-(piperidin-4-ylmethyl)carbamateContains a piperidine groupPotentially different pharmacological properties due to piperidine ring
Tert-butyl N-(3-methylpiperidin-3-yl)carbamateFeatures a methyl-substituted piperidineMay exhibit altered biological activity compared to non-substituted variants
Tert-butyl (4-chlorophenyl)carbamateChlorine instead of bromineDifferences in reactivity and biological activity due to halogen substitution

The unique bromophenyl substitution in this compound is hypothesized to enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have evaluated the pharmacological potential of this compound:

  • Drug Interaction Studies : The inhibition of cytochrome P450 enzymes by this compound has been linked to altered drug metabolism profiles. This could have significant implications for patients on multiple medications, highlighting the need for careful monitoring when co-administered with other drugs metabolized by these enzymes.
  • Synthesis and Yield : The synthesis of this compound typically involves reactions with di-tert-butyl dicarbonate and specific amines under controlled conditions, yielding high purity products suitable for biological assays .
  • Enzyme Interaction Studies : Investigations into the interaction profiles of this compound reveal its potential as a modulator of enzyme activity, providing insights into its role in drug formulation and metabolic studies. Its ability to penetrate biological membranes further supports its candidacy for pharmacological applications.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate?

Answer:
The compound is typically synthesized via nucleophilic substitution between 4-(4-bromophenyl)oxan-4-amine and tert-butyl chloroformate. Key steps include:

  • Base selection : Use NaH or K₂CO₃ in anhydrous DMF to deprotonate the amine and activate the nucleophile.
  • Temperature control : Maintain 0–5°C during reagent mixing to minimize side reactions, followed by gradual warming to room temperature.
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol for high purity (>95%).

How can structural characterization of this compound be validated with conflicting spectroscopic and crystallographic data?

Answer:
Resolve discrepancies using a multi-technique approach:

  • X-ray crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for small-molecule refinement) to confirm bond lengths and stereochemistry .
  • NMR analysis : Compare experimental 1^1H/13^13C NMR shifts with DFT-calculated values (e.g., Gaussian 16) to validate electronic environments .
  • Mass spectrometry : High-resolution ESI-MS ensures molecular formula consistency .

What advanced strategies can be used to study the compound's reactivity in cross-coupling reactions?

Answer:
The 4-bromophenyl group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize protocols by:

  • Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for aryl bromide activation.
  • Kinetic monitoring : Use in-situ IR or HPLC to track reaction progress and intermediate formation.
  • Isotopic labeling : Introduce 13^{13}C at the carbamate carbonyl to trace mechanistic pathways.

How does the oxane ring's stereochemistry influence biological activity, and how can it be controlled?

Answer:
The oxane ring’s chair conformation affects binding to enzyme active sites (e.g., cytochrome P450). To control stereochemistry:

  • Chiral resolution : Use diastereomeric salt formation with (-)-dibenzoyl tartaric acid.
  • Asymmetric synthesis : Employ Evans oxazolidinone auxiliaries during oxane ring formation.
  • Dynamic NMR : Monitor ring-flipping kinetics to assess conformational stability.

What methodologies are recommended for analyzing stability under varying pH and temperature conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Assess decomposition thresholds (e.g., >150°C in N₂ atmosphere) .
  • Forced degradation studies : Expose to 0.1M HCl/NaOH at 40°C for 72h, followed by UPLC-PDA to identify degradation products .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor purity via DSC.

How can researchers address low yields in multi-step syntheses involving this compound?

Answer:

  • Intermediate trapping : Isolate and characterize unstable intermediates (e.g., oxane ring-opened species) using cryogenic NMR.
  • DoE optimization : Apply factorial design to variables like solvent polarity (logP), equivalents of base, and reaction time.
  • Flow chemistry : Use continuous-flow reactors to improve mixing and heat transfer in exothermic steps.

What computational tools are suitable for predicting the compound's interaction with biological targets?

Answer:

  • Docking simulations : Use AutoDock Vina with PDB structures (e.g., 5TZ6 for kinase targets) to predict binding poses.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays.

How can crystallographic disorder in the tert-butyl group be resolved during structure refinement?

Answer:

  • Multi-conformer modeling : Assign partial occupancy to disordered tert-butyl positions in SHELXL .
  • Hirshfeld surface analysis : Compare close contacts to distinguish static vs. dynamic disorder .
  • Low-temperature data collection : Acquire datasets at 100K to reduce thermal motion artifacts .

What strategies enhance the compound's solubility for in vitro bioactivity assays?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without denaturing proteins .
  • Salt formation : React with methanesulfonic acid to improve aqueous solubility (>5 mg/mL).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for controlled release in cell media .

How can researchers validate the compound's role as a protease inhibitor in mechanistic studies?

Answer:

  • Fluorescent substrates : Monitor cleavage inhibition using FRET-based assays (e.g., Dabcyl-Edans probes).
  • ITC binding assays : Measure ΔH and Kd values to quantify interaction thermodynamics with trypsin-like proteases.
  • Site-directed mutagenesis : Modify protease active sites (e.g., Ser195Ala in chymotrypsin) to confirm binding specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.